Highest In-Series hCA XII Inhibitory Potency: Ki = 0.21 μM Surpasses All Congeneric Analogs
Compound 2c (hCA XII-IN-2c) is the most potent hCA XII inhibitor within the entire 1a–d and 2a–d analog series, with a Ki of 0.21 ± 0.01 μM determined by stopped-flow CO₂ hydration assay using the hCA XII catalytic domain [1]. This represents a 1.33-fold improvement over the next most potent analog 1c (Ki = 0.28 μM), a 1.48-fold improvement over 2d (Ki = 0.31 μM), a 1.62-fold improvement over 1b (Ki = 0.34 μM), a 1.67-fold improvement over 2b (Ki = 0.35 μM), and a 2.71-fold improvement over 2a (Ki = 0.57 μM) [1]. The potency rank order for hCA XII is: 2c (0.21) > 1c (0.28) > 2d (0.31) > 1b (0.34) > 2b (0.35) > 1d (0.44) > 2a (0.57) [all values in μM] [1]. The sole structural difference between 2c and 2d is the N-methyl group on the pyrazole ring present in 2d but absent in 2c; this modification simultaneously reduces hCA XII potency while shifting selectivity toward hCA I and hCA IX [1].
| Evidence Dimension | Inhibitory constant (Ki) against hCA XII catalytic domain |
|---|---|
| Target Compound Data | 2c (hCA XII-IN-2c): Ki = 0.21 ± 0.01 μM |
| Comparator Or Baseline | 2a: Ki = 0.57 μM; 2b: Ki = 0.35 μM; 2d: Ki = 0.31 μM; 1b: Ki = 0.34 μM; 1c: Ki = 0.28 μM; 1d: Ki = 0.44 μM; AAZ: Ki = 0.006 μM |
| Quantified Difference | 2c is 1.33× to 2.71× more potent than any other compound in the series; 35-fold less potent than the pan-CA inhibitor AAZ but with vastly superior isoform selectivity |
| Conditions | Stopped-flow CO₂ hydration assay; hCA XII catalytic domain; errors ±5–10% of reported values from three independent determinations |
Why This Matters
The 1.33× potency margin over the nearest analog 1c, combined with the divergent selectivity profile, makes 2c the compound of choice when maximizing hCA XII inhibitory potency in a non-sulfonamide scaffold is the primary experimental objective.
- [1] Cadoni R, Pala N, Lomelino C, Mahon BP, McKenna R, Dallocchio R, Dessì A, Carcelli M, et al. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Med Chem Lett. 2017 Jul 31;8(9):941-946. Table 1. doi: 10.1021/acsmedchemlett.7b00229. PMID: 28947941. View Source
